molecular formula C8H17NO2 B2705440 Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate CAS No. 1157807-63-0

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Cat. No. B2705440
CAS RN: 1157807-63-0
M. Wt: 159.229
InChI Key: DCTJKSQMQNLSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate” is a chemical compound with the molecular formula C8H17NO2 . It is also known as "Alanine, 2-methyl-N-(1-methylethyl)-, methyl ester" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2/c1-6(2)9-8(3,4)7(10)11-5/h6,9H,1-5H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 159.23 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

1. Industrial Applications

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, also known as 2-Amino-2-methyl-1-propanol (AMP), finds application in industrial contexts. For instance, it is used as an emulsifying agent and pH adjuster in cosmetics, a dispersing agent in paints, and as a corrosion inhibitor with antimicrobial properties in metalworking fluids (Geier et al., 2019).

2. Synthesis of Medical Compounds

In the pharmaceutical industry, this compound serves as a key starting material in the synthesis of various compounds. For example, it's used in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).

3. Corrosion Inhibition

The compound has been synthesized and investigated for its effectiveness in inhibiting corrosion of materials like C38 steel in acidic environments. This application is significant in prolonging the lifespan and durability of industrial materials (Missoum et al., 2013).

4. Carbon Dioxide Absorption

This compound plays a role in the absorption of carbon dioxide, a process relevant to environmental management and industrial gas treatments. Its efficacy in absorbing CO2 in various blends and conditions has been extensively studied (Xu et al., 1996; Mandal & Bandyopadhyay, 2006).

5. Biofuel Production

In bioengineering, the compound is involved in the production of pentanol isomers, which have potential applications as biofuels. This is part of the broader effort to develop sustainable and renewable energy sources (Cann & Liao, 2009).

6. Clinical Chemistry

Interestingly, an impurity in 2-amino-2-methyl-1-propanol has been found to correlate with the depression of measured alkaline phosphatase activity, highlighting its relevance in clinical chemistry and diagnostic tests (Williamson & Thompson, 1978).

7. Biocatalysis in Drug Research

The compound's derivatives are used in biocatalysis for the production of β-amino acids, crucial in drug research. This application is vital for the pharmaceutical industry in developing novel therapeutic agents (Li et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-methyl-2-(propan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9-8(3,4)7(10)11-5/h6,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTJKSQMQNLSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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